molecular formula C8H4FN3 B1502699 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile CAS No. 446284-50-0

4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile

Cat. No. B1502699
CAS RN: 446284-50-0
M. Wt: 161.14 g/mol
InChI Key: ITUKEIFNDMDMMA-UHFFFAOYSA-N
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Description

“4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile” is likely a fluorinated pyrrolopyridine derivative. Pyrrolopyridines are a class of compounds that have been studied for their potential in various applications, particularly in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrrolopyridine derivatives often involves complex organic chemistry reactions. Unfortunately, without specific information on the synthesis of “4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile”, it’s difficult to provide a detailed analysis .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile” would likely involve a pyrrolopyridine core with a fluorine atom at the 4-position and a carbonitrile group at the 7-position .


Chemical Reactions Analysis

The chemical reactions involving “4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile” would depend on the specific conditions and reagents used. Pyrrolopyridines can undergo a variety of reactions, including substitutions, additions, and ring-closure reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile” would depend on its specific structure. Factors such as polarity, solubility, stability, and reactivity would be influenced by the presence and position of the fluorine atom and the carbonitrile group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Efficient synthesis methods for 4-fluoro-1H-pyrrolo[2,3-b]pyridine have been developed, showcasing regioselective fluorination techniques using the Balz-Schiemann reaction or lithium-halogen exchange (Thibault et al., 2003).
  • Crystal Structure and DFT Calculations : The crystal structure of related pyridine derivatives has been elucidated, with detailed analysis including density functional theory (DFT) calculations and molecular docking studies (Venkateshan et al., 2019).
  • Reactivity and Characterization Studies : Studies on similar compounds, like 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, reveal insights into their reactivity, structural stability, and potential applications in non-linear optics and drug development (Murthy et al., 2017).

Pharmaceutical Research and Applications

  • Kinase Inhibitor Docking Studies : Docking and quantitative structure–activity relationship (QSAR) studies have been performed on fluoropyrrolopyridine derivatives, providing valuable insights into their potential as kinase inhibitors (Caballero et al., 2011).
  • Tacrine Analogues Synthesis : Research into synthesizing new Tacrine analogues from 4-amino-1H-pyrrole-3-carbonitrile derivatives highlights potential applications in medicinal chemistry (Salaheldin et al., 2010).

Biological Activities and Drug Development

  • Antitumor Activity : Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues have been synthesized, showing significant antitumor activity in experimental models, potentially useful in cancer therapy (Carbone et al., 2013).
  • Chemosensor Development : Pyrrolopyridine-based fluorophores have been developed as sensitive chemosensors for Fe3+/Fe2+ cations, with applications in living cell imaging (Maity et al., 2018).

Mechanism of Action

The mechanism of action of “4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile” would depend on its intended use. For example, some pyrrolopyridine derivatives have been studied for their ability to inhibit certain enzymes or receptors, which could be relevant in the context of drug design .

Safety and Hazards

The safety and hazards associated with “4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile” would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on “4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile” would likely depend on the results of initial studies on its properties and potential applications. Pyrrolopyridines are an active area of research, particularly in the field of medicinal chemistry .

properties

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-6-4-12-7(3-10)8-5(6)1-2-11-8/h1-2,4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUKEIFNDMDMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666696
Record name 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile

CAS RN

446284-50-0
Record name 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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